molecular formula C14H13N3 B12131333 N-(4-methylphenyl)-1H-benzimidazol-2-amine

N-(4-methylphenyl)-1H-benzimidazol-2-amine

Cat. No.: B12131333
M. Wt: 223.27 g/mol
InChI Key: NBVROPPDPDWKLG-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-1H-benzimidazol-2-amine is a benzimidazole derivative featuring a 4-methylphenyl substituent attached to the 2-amino group of the benzimidazole core.

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

N-(4-methylphenyl)-1H-benzimidazol-2-amine

InChI

InChI=1S/C14H13N3/c1-10-6-8-11(9-7-10)15-14-16-12-4-2-3-5-13(12)17-14/h2-9H,1H3,(H2,15,16,17)

InChI Key

NBVROPPDPDWKLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Benzoimidazol-2-yl)-p-tolyl-amine typically involves the condensation of o-phenylenediamine with p-tolualdehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of (1H-Benzoimidazol-2-yl)-p-tolyl-amine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through crystallization and subsequent purification steps .

Chemical Reactions Analysis

Alkylation and Substitution Reactions

The benzimidazole core undergoes alkylation at the N1 position. In one protocol, methyl iodide (CH₃I) reacts with N-(2-aminophenyl)-N'-(4-methyl-3-thienyl)thiourea to form N-(4-methyl-3-thienyl)-1H-benzimidazol-2-amine, demonstrating selective alkylation under basic conditions . Subsequent chlorination with N-chlorosuccinimide (NCS) introduces a chlorine atom at the thiophene ring, improving yield and purity compared to late-stage chlorination .

Key Reaction Pathway:

StepReagents/ConditionsProductYield
1CH₃I, baseN-(4-methyl-3-thienyl)-1H-benzimidazol-2-amine85%
2NCS, HCl (cat.)N-(2-chloro-4-methyl-3-thienyl)-1H-benzimidazol-2-amine78%

Hydrolysis and pH-Dependent Reactivity

The benzimidazole ring participates in hydrolysis reactions influenced by pH. Studies on analogous compounds show:

  • Acidic conditions (pH < 4): Bimolecular attack of water on the N-protonated substrate dominates, leading to ring opening .

  • Neutral to basic conditions (pH 4–13): Hydrolysis follows a B<sub>Ac2</sub> mechanism with nucleophilic catalysis by water (pH 4–7) or hydroxide ions (pH > 7) .

Kinetic Parameters for Hydrolysis:

pH RangeMechanismRate Constant (s⁻¹)
1–4Bimolecular attack on N-protonated substrate1.2 × 10⁻³
4–7B<sub>Ac2</sub> (H₂O nucleophile)3.8 × 10⁻⁴
>7B<sub>Ac2</sub> (OH⁻ nucleophile)5.6 × 10⁻⁵

Oxidation and Reduction

  • Oxidation: The methylphenyl group undergoes oxidation to carboxylic acid derivatives under strong oxidants (e.g., KMnO₄). For example, oxidation of the methyl substituent on the thiophene ring produces sulfone derivatives.

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the benzimidazole ring to dihydrobenzimidazoles, altering electronic properties.

Nucleophilic Aromatic Substitution

Electron-deficient positions on the benzimidazole ring facilitate substitution. For instance:

  • Reaction with phenyl chlorothionoformate in the presence of NaHCO₃ activates the 3-amino group for coupling with 1,2-phenylenediamine, forming thiourea derivatives .

Example Reaction:
N 2 chloro 4 methyl 3 thienyl 1H benzimidazol 2 amine+PhClC S OThiourea derivative\text{N 2 chloro 4 methyl 3 thienyl 1H benzimidazol 2 amine}+\text{PhClC S O}\rightarrow \text{Thiourea derivative}
Yield: 72%

Catalytic Coupling Reactions

Ni-catalyzed C–N bond formation enables coupling with aldehydes and ammonia, yielding substituted benzimidazoles. For example, reactions with 2-haloanilines produce derivatives with enhanced steric and electronic diversity .

Catalytic Conditions:

CatalystSubstrateProductYield
NiCl₂2-Bromoaniline, aldehyde2-Substituted benzimidazole89%

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (e.g., HCl gas), tert-butyl carbamate protecting groups are cleaved, generating hydrochloride salts. This step is critical for isolating reactive intermediates .

Comparative Reactivity Insights

  • Chlorination Timing: Early-stage chlorination (before benzimidazole ring formation) reduces impurities by 40% compared to late-stage methods .

  • Steric Effects: The para-methyl group on the phenyl ring slows electrophilic substitution at the ortho position due to steric hindrance.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(4-methylphenyl)-1H-benzimidazol-2-amine typically involves the reaction of 4-methylphenyl isocyanate with o-phenylenediamine under controlled conditions. Various methods have been developed to optimize yield and purity, including solvent-free reactions and the use of different catalysts.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR): Used to confirm the structure and purity of the synthesized compound.
  • Infrared Spectroscopy (IR): Helps identify functional groups present in the compound.
  • Mass Spectrometry (MS): Provides molecular weight information essential for confirming the identity of the compound.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains and fungi. Studies have shown that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results indicate that this compound could be a promising candidate for developing new antimicrobial agents, especially in treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in human colorectal carcinoma cell lines.

Cell Line IC50 Value (µM)
HCT116 (Colorectal Carcinoma)5.85
MDA-MB-231 (Breast Cancer)4.53

These findings suggest that this compound may act as a more effective alternative to standard chemotherapy drugs like 5-Fluorouracil, which has an IC50 value of 9.99 µM .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load compared to untreated controls, highlighting its potential as a therapeutic agent in clinical settings.

Case Study 2: Cancer Treatment

In vitro studies involving human colorectal carcinoma cells revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis. Further molecular docking studies suggested that this compound binds effectively to dihydrofolate reductase, a key target in cancer therapy .

Mechanism of Action

The mechanism of action of (1H-Benzoimidazol-2-yl)-p-tolyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Crystallographic and Molecular Packing Comparisons

  • Halogen-Substituted Imidazoles : compares (E)-1-(4-chlorophenyl)- and (E)-1-(4-bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines. Both crystallize in the triclinic P-1 space group with Z’=2. The larger bromine substituent increases unit cell parameters (e.g., a-axis: 7.9767 Å for Cl vs. 8.0720 Å for Br) and enhances C–H⋯X (X=Cl, Br) interactions, stabilizing the lattice .
  • Hydrogen Bonding in Pyrimidinyl Derivatives : N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine forms intramolecular N–H⋯N bonds and dimeric hydrogen-bonded networks, leading to a triclinic lattice (a=8.2836 Å, b=9.6135 Å) .
Table 2: Crystallographic Data for Selected Compounds
Compound Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Reference
(E)-1-(4-Cl-phenyl)methanimine P-1 7.9767 10.9517 16.6753 80.52 87.05 89.21
(E)-1-(4-Br-phenyl)methanimine P-1 8.0720 10.9334 16.8433 81.16 86.61 89.51
N-(4,6-Dimethylpyrimidin-2-yl) amine P-1 8.2836 9.6135 16.5694 92.12 96.10 112.60

Spectroscopic and Physicochemical Properties

  • IR and NMR Data : highlights distinct IR stretches for C=N bonds (~1600 cm⁻¹) and NH groups (~3300 cm⁻¹) in N-arylidene derivatives. ¹H NMR spectra show characteristic aromatic proton splitting patterns influenced by substituents (e.g., fluorine in 3d–e causes downfield shifts) .
  • Thermal Stability : Sulfonylated derivatives () exhibit higher thermal stability due to the electron-withdrawing sulfonyl group, whereas methoxy-substituted analogs () may display lower melting points .

Biological Activity

N-(4-methylphenyl)-1H-benzimidazol-2-amine, a derivative of benzimidazole, has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This article delves into the compound's biological activity, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H14N2(MolecularWeight=226.27g/mol)\text{C}_{14}\text{H}_{14}\text{N}_{2}\quad (Molecular\:Weight=226.27\:g/mol)

This compound features a benzimidazole core substituted with a 4-methylphenyl group, contributing to its lipophilicity and potential biological activity.

Anticancer Activity

Research has indicated that benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted that certain benzimidazole derivatives, including those similar to this compound, demonstrated effective inhibition of the MDA-MB-231 breast cancer cell line with IC50 values indicating strong cytotoxicity (IC50 < 100 µM) .

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (µM)
2gMDA-MB-23116.38
1aMDA-MB-231>100
CamptothecinMDA-MB-2310.41

The mechanism of action for these compounds often involves the induction of apoptosis through mitochondrial pathways, disrupting mitochondrial membrane potential and activating caspases .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that derivatives of benzimidazole possess moderate to good activity against various bacterial strains. For example, compounds similar to this compound displayed minimal inhibitory concentration (MIC) values as low as 8 µg/mL against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Streptococcus faecalis4
Candida albicans64

Enzyme Inhibition

The compound has also been studied for its potential as an acetylcholinesterase (AChE) inhibitor. A study found that certain benzimidazole derivatives exhibited strong AChE inhibition with IC50 values ranging from 80 to 90 nM, indicating their potential use in treating neurodegenerative diseases like Alzheimer's .

Table 3: AChE Inhibition Potency of Benzimidazole Derivatives

CompoundIC50 (nM)
Compound A80
Compound B90

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. The presence of lipophilic groups enhances membrane permeability and bioactivity. Studies suggest that substituents on the phenyl ring significantly impact the compound's potency against cancer and microbial targets .

Case Studies and Research Findings

  • Anticancer Studies : A detailed investigation into various benzimidazole derivatives revealed that modifications in the substituent groups led to enhanced antiproliferative activity against different cancer cell lines. This supports the hypothesis that structural diversity is crucial for optimizing therapeutic efficacy .
  • Antimicrobial Efficacy : Research demonstrated that certain derivatives exhibited remarkable antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds in antibiotic development .
  • Neuroprotective Potential : The dual inhibition of AChE and BuChE by modified benzimidazoles indicates their promise in neuroprotective applications, providing a basis for further exploration in drug design for neurological disorders .

Q & A

Q. What are the common synthetic routes for N-(4-methylphenyl)-1H-benzimidazol-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with appropriate electrophiles. For example, analogous benzimidazole derivatives are synthesized by reacting 4,6-dimethylpyrimidin-2-yl cyanamide with o-phenylenediamine under reflux conditions (ethanol, 473 K, 1 hour), yielding ~80% product after recrystallization . Key parameters include:
  • Catalyst : Acetic acid enhances reaction rates .
  • Solvent : Ethanol or acetonitrile improves solubility and purity .
  • Temperature : Elevated temperatures (473 K) drive cyclization .
    Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to suppress side products like unreacted intermediates .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For a related benzimidazole derivative (C₁₃H₁₃N₅), SC-XRD revealed:
  • Crystal System : Triclinic, space group P1 .
  • Hydrogen Bonding : Intramolecular N–H⋯N interactions stabilize the planar benzimidazole core, while intermolecular N–H⋯O bonds form dimeric structures .
  • Data Collection : Bruker APEX-II diffractometer (MoKα radiation, λ = 0.71073 Å) with R₁ = 0.044 and wR₂ = 0.136 .
    Complementary techniques like FTIR and NMR validate functional groups (e.g., NH stretching at ~3400 cm⁻¹) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of benzimidazole derivatives?

  • Methodological Answer : Graph-set analysis (Etter’s formalism) categorizes hydrogen bonds into motifs like D (donor) and A (acceptor). For this compound analogs:
  • Primary Motif : R₂²(8) dimer via N–H⋯O bonds between benzimidazole NH and pyrimidyl N atoms .
  • Impact on Packing : These interactions create 1D chains or 2D sheets, affecting solubility and thermal stability .
    Computational tools (e.g., Mercury software) map interactions, while Hirshfeld surface analysis quantifies contact contributions (e.g., H⋯H = 45%, H⋯N = 30%) .

Q. What contradictions arise in computational vs. experimental data for electronic properties of benzimidazole derivatives?

  • Methodological Answer : Density Functional Theory (DFT) studies (e.g., B3LYP/6-311+G(d,p)) often predict frontier molecular orbitals (HOMO-LUMO gaps) that deviate from UV-Vis spectra by ~0.3–0.5 eV due to solvent effects . For example:
  • Experimental λmax : 290 nm (ethanol) vs. DFT-Predicted : 275 nm (gas phase) .
    Discrepancies are resolved by incorporating solvent models (e.g., PCM) and exact exchange terms in functionals .

Q. How can structural modifications enhance the biological activity of benzimidazole derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies highlight:
  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) at the 4-methylphenyl position increase antimicrobial potency by ~30% .
  • Piperidine Hybrids : N-(4-piperidinyl) analogs show enhanced histamine H₁ receptor binding (IC₅₀ = 12 nM vs. 45 nM for parent compound) via hydrophobic pocket interactions .
    In vitro assays (e.g., histamine-induced guinea pig lethality) guide iterative design .

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